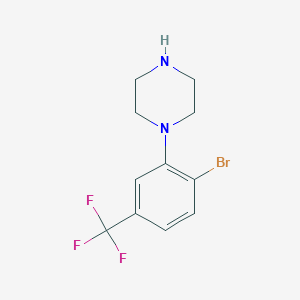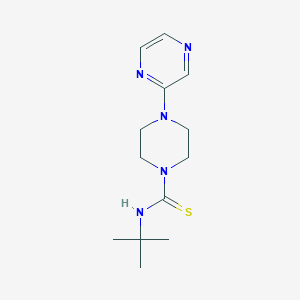
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyrazine moiety and a carbothioamide group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide typically involves the reaction of tert-butyl piperazine with pyrazine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with a thiocarbamoyl chloride to introduce the carbothioamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The pyrazine moiety is known to interact with enzymes and receptors, modulating their activity. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- N-tert-Butyl-4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazine and carbothioamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
89007-55-6 |
|---|---|
Molekularformel |
C13H21N5S |
Molekulargewicht |
279.41 g/mol |
IUPAC-Name |
N-tert-butyl-4-pyrazin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C13H21N5S/c1-13(2,3)16-12(19)18-8-6-17(7-9-18)11-10-14-4-5-15-11/h4-5,10H,6-9H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
XZQILJBKNXDZES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=S)N1CCN(CC1)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

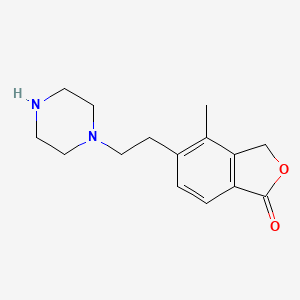
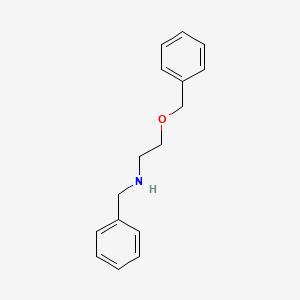
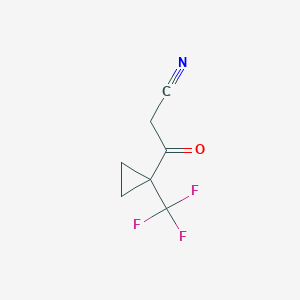
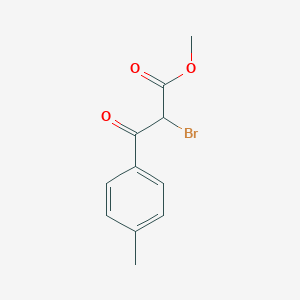

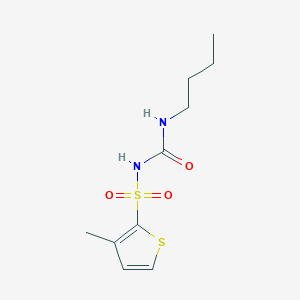

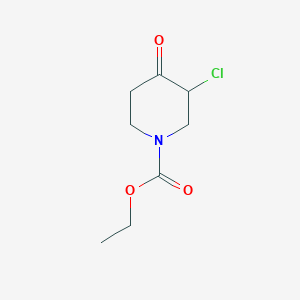
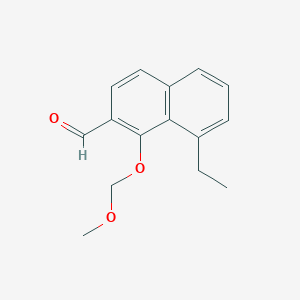
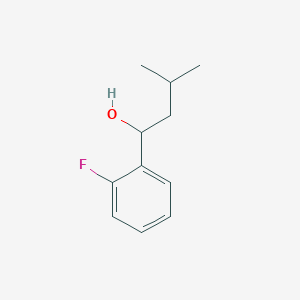

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)trimethylsilane](/img/structure/B8612550.png)
![N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide](/img/structure/B8612563.png)
